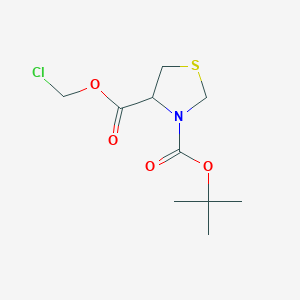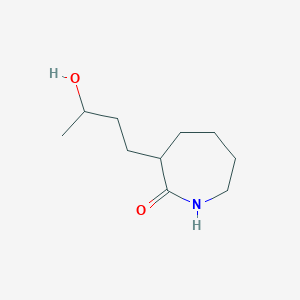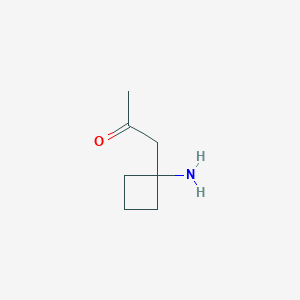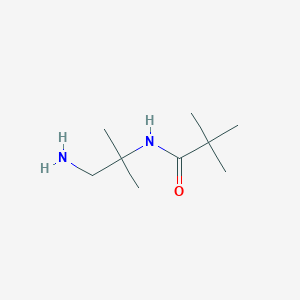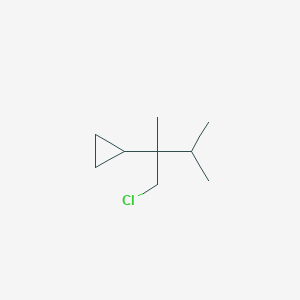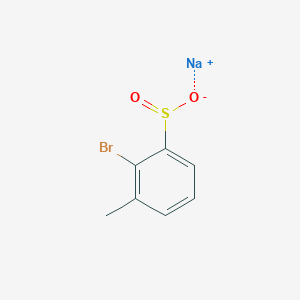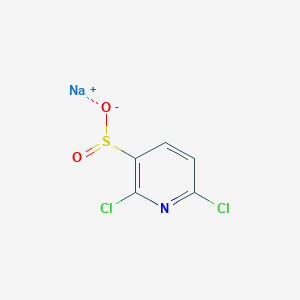
Sodium 2,6-dichloropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered attention due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility in forming various sulfur-containing compounds. This compound is particularly notable for its role in the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichloropyridine-3-sulfinate typically involves the reaction of 2,6-dichloropyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: In an industrial context, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Sodium 2,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,6-dichloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include nucleophilic centers in organic substrates, where the sulfinyl group can be transferred to form new sulfur-containing compounds .
Comparaison Avec Des Composés Similaires
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other sodium sulfinates. For instance, the presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C5H2Cl2NNaO2S |
|---|---|
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
sodium;2,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
DLSNGKXOJXMCSA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
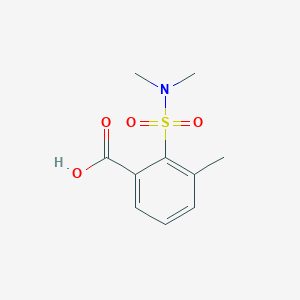
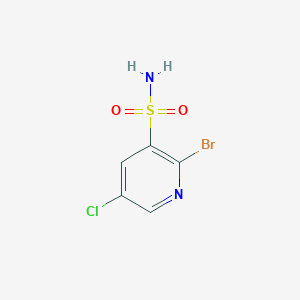

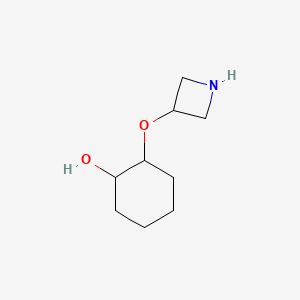
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

